molecular formula C22H27N5O4S B2550342 1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 941000-36-8

1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2550342
CAS No.: 941000-36-8
M. Wt: 457.55
InChI Key: GYJVVJJJRYYJPX-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N5O4S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Microglia

A significant application of related compounds involves the use of positron emission tomography (PET) imaging for detecting neuroinflammation through targeting macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. [11C]CPPC, a compound with structural similarities, serves as a noninvasive tool for imaging reactive microglia and disease-associated microglia in various neuropsychiatric disorders. This application highlights the compound's potential in neuroinflammation research and its role in understanding diseases like Alzheimer's and Parkinson's (Horti et al., 2019).

Synthesis of N,S-Containing Heterocycles

The compound's structural framework contributes to advancements in chemical synthesis, specifically in the creation of N,S-containing heterocycles. A study exploring the Mannich reaction demonstrated the compound's utility in synthesizing complex heterocyclic structures, indicating its relevance in medicinal chemistry and drug design (Dotsenko et al., 2012).

CGRP Receptor Inhibitor Development

Another area of application is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, where related compounds serve as intermediates in the synthesis process. This highlights the compound's role in creating therapies for conditions mediated by CGRP, such as migraine (Cann et al., 2012).

Antibacterial and Antimicrobial Research

Compounds with similar structures have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Aziz‐ur‐Rehman et al., 2017).

Development of Diagnostic and Therapeutic Agents

The structural motif of such compounds is instrumental in the development of diagnostic and therapeutic agents, particularly in targeting specific receptors or enzymes associated with diseases. This includes efforts in neuroinflammation imaging, where derivatives serve as ligands for PET imaging of CSF1R (Lee et al., 2022).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some compounds that contain a piperidine ring are known to interact with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include investigating its biological activity, optimizing its synthesis, or studying its mechanism of action .

Properties

IUPAC Name

1-[4-cyano-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-15-6-12-27(13-7-15)32(29,30)18-4-2-17(3-5-18)21-25-19(14-23)22(31-21)26-10-8-16(9-11-26)20(24)28/h2-5,15-16H,6-13H2,1H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJVVJJJRYYJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.